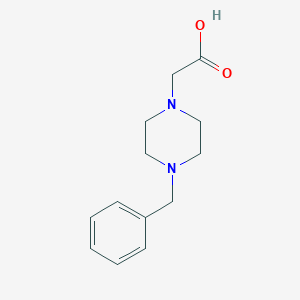

(4-Benzyl-piperazin-1-yl)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)11-15-8-6-14(7-9-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCALUISHXHMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362787 | |

| Record name | (4-Benzyl-piperazin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119929-87-2 | |

| Record name | (4-Benzyl-piperazin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Benzyl-piperazin-1-yl)-acetic acid: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

(4-Benzyl-piperazin-1-yl)-acetic acid is a synthetic, bifunctional molecule belonging to the N-substituted piperazine class of compounds. The inherent structural motifs—a tertiary amine within the piperazine ring, a carboxylic acid, and a benzyl group—confer upon it a unique combination of physicochemical and pharmacological properties. This guide provides an in-depth analysis of its fundamental characteristics, potential therapeutic applications, and the experimental methodologies crucial for its investigation. The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to interact with a variety of biological targets.[1] The addition of a benzyl group introduces lipophilicity, which can influence pharmacokinetic properties, while the acetic acid moiety provides a handle for further chemical modification and imparts zwitterionic character, affecting solubility and formulation development. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the exploration and development of novel therapeutics derived from this versatile chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its behavior in biological systems and for guiding formulation development. The key properties of this compound are summarized in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 234.29 g/mol | [2][3] |

| CAS Number | 119929-87-2 | [2] |

| Appearance | Predicted to be a white to off-white solid | General knowledge of similar compounds |

| pKa | pKa₁ (Carboxylic Acid) ~ 2-3 (Predicted)pKa₂ (Piperazine Nitrogen) ~ 7-8 (Predicted) | Based on piperazine derivatives[4][5][6] |

| LogP (XLogP3) | -1.1 | [3] |

| Aqueous Solubility | Predicted to be pH-dependent; higher solubility at acidic and basic pH | Based on zwitterionic nature[7][8] |

Expert Insights on Physicochemical Characteristics:

The zwitterionic nature of this compound, arising from the presence of both a basic piperazine nitrogen and an acidic carboxylic acid group, is a critical determinant of its behavior. The predicted pKa values suggest that the molecule will exist predominantly in its zwitterionic form at physiological pH (around 7.4). This has significant implications for its solubility, which is expected to be minimal at its isoelectric point and increase substantially in acidic or alkaline conditions. The negative LogP value indicates a generally hydrophilic character, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Characterization

The synthesis of this compound can be logically approached through a two-step process, leveraging well-established synthetic methodologies. The proposed synthetic workflow is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 4. uregina.ca [uregina.ca]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (4-Benzyl-piperazin-1-yl)-acetic acid: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-Benzyl-piperazin-1-yl)-acetic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed representative synthesis protocol with mechanistic insights, outline methods for its analytical characterization, and explore its strategic application as a molecular scaffold in the development of novel therapeutics.

Core Compound Identification and Properties

This compound is a disubstituted piperazine derivative that serves as a versatile fragment in drug design. The presence of a benzyl group provides a lipophilic anchor and potential for aromatic interactions, while the acetic acid moiety offers a handle for amide bond formation, esterification, or salt formation, enabling chemists to readily expand the molecule and explore structure-activity relationships (SAR).

Compound Nomenclature and Identifiers:

| Identifier | Value |

| Systematic Name | 2-(4-benzylpiperazin-1-yl)acetic acid |

| CAS Number (Free Acid) | 119929-87-2[1] |

| CAS Number (Dihydrochloride) | 214535-51-0[2] |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol [3] |

| PubChem CID | 1402890[3] |

Physicochemical Properties (Computed and Experimental Analogues):

| Property | Value/Information | Source |

| Calculated LogP | -1.1 | PubChem[3] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | PubChem[3] |

| Hydrogen Bond Acceptors | 3 (2 nitrogens, 1 oxygen) | PubChem[3] |

| Melting Point (°C) | Data not available. Structurally similar amides, e.g., (2E)-1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one, have reported melting points in the range of 120-123°C. | [4] |

| pKa | Not experimentally determined. The carboxylic acid proton is expected to be acidic (pKa ~3-5), while the piperazine nitrogens are basic. The pKa of the N-4 nitrogen will be significantly lower than the N-1 nitrogen due to the influence of the adjacent electron-withdrawing acetic acid group. The pKa values for the parent piperazine molecule are approximately 9.73 (pKa1) and 5.59 (pKa2). | [5] |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | General chemical principles |

Strategic Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process: N-alkylation of a piperazine precursor followed by hydrolysis (saponification) of the resulting ester. This approach is efficient and allows for modularity in the synthesis of analogues.

Overall Synthetic Scheme

Caption: General two-step synthesis of this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of Ethyl (4-benzyl-piperazin-1-yl)-acetate (Intermediate)

This step involves a classic Sₙ2 reaction where the secondary amine of 1-benzylpiperazine acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

-

Rationale for Reagent Selection:

-

1-Benzylpiperazine: The starting scaffold.

-

Ethyl bromoacetate: A common and effective alkylating agent. The ethyl ester protects the carboxylic acid during the alkylation step and is readily hydrolyzed in the subsequent step.

-

Potassium Carbonate (K₂CO₃): A mild inorganic base is crucial to neutralize the hydrobromic acid (HBr) byproduct. Without a base, the HBr would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

-

Acetonitrile (ACN): A polar aprotic solvent is preferred as it effectively dissolves the reactants and facilitates the Sₙ2 mechanism without interfering with the reaction.

-

-

Protocol:

-

To a stirred solution of 1-benzylpiperazine (1.0 eq) in acetonitrile (10 mL/mmol of piperazine) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

-

Attach a condenser and heat the reaction mixture to reflux (approx. 82°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 4-8 hours.

-

Once complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude ester intermediate. This intermediate can often be used in the next step without further purification.

-

Step 2: Hydrolysis of Ethyl (4-benzyl-piperazin-1-yl)-acetate to this compound

This is a standard saponification reaction where the ester is hydrolyzed to the corresponding carboxylic acid salt, followed by an acidic workup to yield the final product.

-

Rationale for Reagent Selection:

-

Lithium Hydroxide (LiOH): A strong base used to hydrolyze the ester. NaOH or KOH can also be used.

-

Tetrahydrofuran (THF)/Water: A mixed solvent system is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide salt.

-

Hydrochloric Acid (HCl): Used during the workup to neutralize the excess base and protonate the carboxylate salt to form the final carboxylic acid, causing it to precipitate if its solubility is low at acidic pH.

-

-

Protocol:

-

Dissolve the crude ester intermediate from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Heat the mixture to 50-60°C and stir for 2-4 hours, monitoring the disappearance of the ester by TLC or LC-MS.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully adjust the pH to ~5-6 with 1N HCl. The product may precipitate at this stage.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: Standard analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: This is the primary tool for structural confirmation. The expected spectrum for this compound would show characteristic signals:

-

Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).

-

A singlet for the benzylic CH₂ protons (~3.5 ppm).

-

A singlet for the CH₂ protons of the acetic acid moiety (~3.2 ppm).

-

Broad signals for the eight piperazine protons, typically seen as two multiplets (~2.4-2.7 ppm).

-

A very broad singlet for the carboxylic acid proton (variable, >10 ppm), which may not always be observed.

-

-

¹³C-NMR: Confirms the carbon framework of the molecule. For similar benzylpiperazine derivatives, characteristic peaks for the benzylic carbon and the carbonyl carbon are expected around 61 ppm and 169 ppm, respectively.[4]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The analysis should yield a molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₈N₂O₂, calculated mass: 234.1368).[3]

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC with UV detection is the standard method for determining the purity of the final compound. Since the benzyl group contains a chromophore, UV detection is straightforward.

-

Representative Method:

-

The goal is to obtain a single major peak, with purity typically expected to be ≥95% for use in further research.

-

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a valuable starting material or scaffold.[1] The piperazine ring is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple biological interactions.

Key Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are well-known for their activity on CNS targets.[7] The benzylpiperazine core is a key feature in compounds designed to modulate dopamine and serotonin receptors, making it relevant for developing antipsychotic, antidepressant, and anxiolytic agents.

-

Pain and Analgesia: Recent research has focused on developing benzylpiperazine derivatives as potent and selective ligands for the σ1 receptor.[4] The σ1 receptor is a promising target for modulating nociceptive signaling, and antagonists of this receptor are being investigated as novel therapeutics for inflammatory and neuropathic pain. This compound provides an ideal starting point for creating a library of amide derivatives to probe the SAR at this target.

Example of Application Logic:

Caption: Application of the scaffold in a typical drug discovery campaign.

By reacting this compound with a diverse library of amines via standard peptide coupling reactions, medicinal chemists can rapidly generate a large number of novel analogues. These compounds can then be screened in biological assays to identify molecules with high affinity and selectivity for a desired target, such as the σ1 receptor.

Safety and Handling

As a laboratory chemical, this compound and its precursors should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

(Note: This safety information is based on general principles and data from related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.)

References

- 1. This compound | 119929-87-2 | UEA92987 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C13H18N2O2 | CID 1402890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uregina.ca [uregina.ca]

- 6. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma | MDPI [mdpi.com]

- 7. (4-Benzylpiperazin-1-yl)acetic Acid Ethyl Ester-d8 [lgcstandards.com]

An In-depth Technical Guide to (4-Benzyl-piperazin-1-yl)-acetic acid: A Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzyl-piperazin-1-yl)-acetic acid is a disubstituted piperazine derivative that serves as a valuable scaffold in medicinal chemistry. Its structural features, combining a benzyl group and an acetic acid moiety on a piperazine core, make it a versatile building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications in drug discovery, particularly as a precursor for receptor ligands. A representative signaling pathway and a common experimental workflow relevant to the biological screening of such compounds are also detailed.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-(4-benzylpiperazin-1-yl)acetic acid, is a well-defined chemical entity.[1] Its fundamental properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-(4-benzylpiperazin-1-yl)acetic acid[1] |

| CAS Number | 119929-87-2[1] |

| Molecular Formula | C₁₃H₁₈N₂O₂[1] |

| Molecular Weight | 234.29 g/mol [1] |

| Canonical SMILES | C1CN(CCN1CC(=O)O)CC2=CC=CC=C2 |

| InChI Key | FNCALUISHXHMND-UHFFFAOYSA-N[1] |

Table 1: Chemical Identifiers for this compound.

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table presents computed physicochemical data for this compound.

| Property | Value | Source |

| XLogP3 | -1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 234.136828 g/mol | PubChem[1] |

| Topological Polar Surface Area | 40.7 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem[1] |

Table 2: Computed Physicochemical Properties of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

Figure 1. Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Benzylpiperazine

This procedure is adapted from a well-established method for the monosubstitution of piperazine.[2]

-

In a 250 mL round-bottom flask, dissolve piperazine hexahydrate (0.125 mol) in absolute ethanol (50 mL) and warm the mixture to 65°C.

-

To this solution, add piperazine dihydrochloride monohydrate (0.125 mol) and swirl to dissolve.[2]

-

While maintaining the temperature at 65°C, add freshly distilled benzyl chloride (0.125 mol) dropwise over 5 minutes with vigorous stirring. A white precipitate will form.[2]

-

Continue stirring at 65°C for an additional 25 minutes.[2]

-

Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of piperazine dihydrochloride.

-

Collect the precipitate by vacuum filtration and wash with ice-cold absolute ethanol.

-

The filtrate, containing the desired 1-benzylpiperazine, is carried forward to the next step.

Step 2: Synthesis of this compound

-

To the ethanolic solution of 1-benzylpiperazine from Step 1, add potassium carbonate (0.15 mol) and chloroacetic acid (0.13 mol).

-

Add dimethylformamide (DMF, 50 mL) to aid in solubility and heat the reaction mixture to 80°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid (approximately pH 6) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization

Due to the lack of published experimental spectral data for this compound, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, signals for the piperazine ring protons, and a singlet for the methylene protons of the acetic acid moiety.

-

¹³C NMR: Aromatic carbons, the benzylic carbon, four distinct signals for the piperazine ring carbons, the methylene carbon of the acetic acid group, and a signal for the carboxylic acid carbon are anticipated.

-

Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ would be expected at m/z 235.14. A characteristic fragmentation pattern for benzylpiperazines is the cleavage of the benzylic C-N bond, leading to a prominent fragment ion at m/z 91 (tropylium ion).[3]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching for aromatic and aliphatic groups, a broad O-H stretch for the carboxylic acid, and a C=O stretch for the carbonyl group. Piperazine rings often show characteristic absorptions in the 1000-1200 cm⁻¹ region.[4]

Role in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[5][6][7][8] this compound is a valuable intermediate for the synthesis of novel drug candidates. The benzyl group can be retained as a key pharmacophoric feature or can serve as a protecting group that is later removed. The acetic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to introduce diverse functionalities and modulate the pharmacological properties of the final compound.

Potential as a Scaffold for Receptor Ligands

Piperazine derivatives are well-known to interact with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and sigma receptors.[9][10][11][12] The structural features of this compound make it an ideal starting point for the development of ligands targeting these receptors.

Representative Signaling Pathway: Dopamine D2 Receptor

Many antipsychotic and anti-Parkinsonian drugs containing a piperazine moiety target the dopamine D2 receptor. The following diagram illustrates the canonical Gαi-coupled signaling pathway of the D2 receptor.

Figure 2. Simplified Dopamine D2 Receptor Signaling Pathway.

Activation of the D2 receptor by an agonist leads to the dissociation of the Gαi subunit from the Gβγ dimer.[5][7] The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP concentration subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state of downstream target proteins and modulating cellular responses.[7]

Experimental Protocols for Biological Evaluation

To assess the potential of derivatives of this compound as receptor ligands, a radioligand binding assay is a standard and robust method.

Radioligand Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific receptor, for example, the dopamine D2 receptor.

-

Membrane Preparation:

-

Homogenize cells or tissue expressing the receptor of interest in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membrane preparation, radioligand (e.g., [³H]-Spiperone for D2 receptors), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known unlabeled ligand (e.g., haloperidol) to saturate the receptors.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature for a set time to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Workflow Diagram

Figure 3. Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatility of its functional groups allow for the creation of diverse chemical libraries. The established importance of the piperazine scaffold in targeting CNS receptors, such as the dopamine D2 receptor, highlights the utility of this compound as a starting point for the design and synthesis of novel therapeutic agents. The experimental protocols and workflows described herein provide a framework for the synthesis and biological evaluation of new chemical entities derived from this valuable building block. Further research into the synthesis and biological activities of derivatives of this compound is warranted to explore its full potential in medicinal chemistry.

References

- 1. This compound | C13H18N2O2 | CID 1402890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pubs.acs.org [pubs.acs.org]

Unveiling the Pharmacological Potential: A Technical Overview of (4-Benzyl-piperazin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

(4-Benzyl-piperazin-1-yl)-acetic acid , a synthetic derivative of the versatile piperazine scaffold, presents a compelling case for further investigation within the realm of pharmacology. While comprehensive biological data for this specific molecule remains limited in publicly accessible literature, the broader class of benzylpiperazine derivatives has demonstrated significant interactions with key neurological targets. This technical guide aims to synthesize the available information, contextualize the potential mechanisms of action based on structurally related compounds, and provide a framework for future research.

Core Concepts and Potential Mechanisms of Action

Benzylpiperazine and its analogues are known to exhibit a range of pharmacological activities, primarily centered around their interaction with monoamine transporters and sigma (σ) receptors. The core structure, featuring a benzyl group attached to a piperazine ring, serves as a privileged scaffold in medicinal chemistry, allowing for diverse modifications to tune receptor affinity and functional activity.

The presence of the acetic acid moiety on the piperazine nitrogen of This compound introduces a carboxylic acid group, which could significantly influence its pharmacokinetic and pharmacodynamic properties. This functional group can alter solubility, membrane permeability, and potential interactions with receptor binding sites.

Based on the activities of related compounds, the potential mechanisms of action for This compound could involve:

-

Sigma-1 (σ1) Receptor Modulation: Numerous benzylpiperazine derivatives have been identified as high-affinity ligands for the σ1 receptor. This chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions, including ion channel regulation, neuronal signaling, and cellular stress responses. Ligands targeting the σ1 receptor have shown promise in preclinical models of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

-

Monoamine Transporter Inhibition: The parent compound, benzylpiperazine (BZP), is known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to stimulant-like effects. The specific substitutions on the benzyl and piperazine rings dictate the potency and selectivity for these transporters. It is plausible that This compound retains some affinity for these transporters, although the acetic acid group may alter this interaction profile.

Quantitative Data Summary

As of the latest literature review, specific quantitative pharmacological data, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for This compound at various receptors and transporters, are not publicly available.

To facilitate future comparative analysis, the following table structure is proposed for organizing such data once it becomes available through experimental investigation.

| Target | Assay Type | Ligand | Ki (nM) | IC50 (nM) | EC50 (nM) | Emax (%) | Reference |

| Sigma-1 (σ1) Receptor | Radioligand Binding | ||||||

| Sigma-2 (σ2) Receptor | Radioligand Binding | ||||||

| Dopamine Transporter (DAT) | Radioligand Binding | ||||||

| Norepinephrine Transporter (NET) | Radioligand Binding | ||||||

| Serotonin Transporter (SERT) | Radioligand Binding | ||||||

| Functional Assay |

Experimental Protocols

To elucidate the mechanism of action of This compound , a series of well-established experimental protocols should be employed. The following provides a general methodology for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity of This compound to specific receptor or transporter targets.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target of interest (e.g., CHO-K1 cells for σ1 receptors, HEK293 cells for monoamine transporters) or from rodent brain tissue.

-

Assay Buffer: Utilize a buffer system appropriate for the specific target (e.g., Tris-HCl for many receptor assays).

-

Radioligand: Select a high-affinity radiolabeled ligand specific for the target (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]WIN 35,428 for DAT).

-

Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound, This compound , in a 96-well plate.

-

Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity of This compound at its binding targets (i.e., agonist, antagonist, or modulator).

Example Protocol (for Monoamine Transporter Uptake Assay):

-

Cell Culture: Use cell lines stably expressing the monoamine transporter of interest (e.g., DAT, NET, or SERT).

-

Substrate: Employ a radiolabeled substrate for the transporter (e.g., [³H]dopamine for DAT).

-

Incubation: Pre-incubate the cells with varying concentrations of This compound or a reference compound.

-

Uptake Initiation: Add the radiolabeled substrate to initiate the uptake reaction and incubate for a defined period.

-

Uptake Termination: Terminate the uptake by washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Mandatory Visualizations

To conceptualize the potential signaling pathways and experimental workflows, the following diagrams are provided.

Caption: Hypothetical signaling pathway for a σ1 receptor ligand.

Caption: Workflow for determining receptor binding affinity.

Conclusion and Future Directions

While the precise mechanism of action for This compound is yet to be fully elucidated, its structural similarity to known pharmacologically active benzylpiperazine derivatives suggests a high potential for interaction with key neurological targets, particularly the sigma-1 receptor and monoamine transporters. The presence of the acetic acid moiety adds a unique feature that warrants dedicated investigation into its influence on the compound's biological profile.

Future research should focus on a systematic pharmacological characterization of This compound , including comprehensive binding and functional assays for a panel of relevant CNS targets. Subsequent in vivo studies in appropriate animal models will be crucial to determine its pharmacokinetic properties, efficacy, and potential therapeutic applications. The data generated from these studies will be instrumental in understanding the full potential of this compound and the broader class of piperazine acetic acid derivatives in drug discovery.

Whitepaper: A Technical Guide to Identifying and Validating the Biological Targets of (4-Benzyl-piperazin-1-yl)-acetic acid

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] (4-Benzyl-piperazin-1-yl)-acetic acid is a fragment molecule that combines this critical scaffold with a benzyl group and an acetic acid moiety, suggesting a high potential for biological activity.[3] However, its specific molecular targets remain uncharacterized. This guide provides a comprehensive, in-depth framework for elucidating these targets. We begin by conducting a predictive analysis based on the well-documented activities of its structural analogs, postulating its interaction with key protein families in oncology and neuroscience. Subsequently, we present a detailed, multi-step experimental workflow—from initial computational screening to definitive cellular target engagement—designed to systematically identify, validate, and characterize the biological partners of this compound. This document serves as a strategic roadmap for researchers aiming to unlock the therapeutic potential of this compound.

Introduction: The Scientific Rationale

In drug discovery, certain molecular frameworks appear with remarkable frequency in successful therapeutics. The piperazine heterocycle is one such entity, prized for its unique physicochemical properties that often confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[1][2] The compound of interest, this compound, is a functionalized derivative of this core structure. While it is commercially available as a research tool and building block, its specific biological interactions have not been reported in the public domain.[3][4][5]

The scientific imperative, therefore, is to move from a structural entity to a functional understanding. The presence of the benzylpiperazine core strongly suggests a propensity to interact with targets in the central nervous system (CNS), given that benzylpiperazine (BZP) itself is a well-known CNS stimulant that modulates monoamine pathways.[6][7][8] Furthermore, the broader class of arylpiperazines has demonstrated significant potential in oncology and as ligands for sigma (σ) receptors.[1][9][10]

This guide is structured to bridge the gap between the known structure of this compound and its unknown biological function. It is not merely a list of protocols but a logical, causality-driven pathway for investigation, designed to provide researchers with both the strategic "why" and the practical "how" of target deconvolution.

Predictive Target Analysis Based on Structural Analogs

The structure of this compound can be deconstructed into three key pharmacophoric elements: the piperazine core, the benzyl substituent, and the N-acetic acid side chain. By examining the known biological targets of compounds sharing these features, we can formulate robust hypotheses.

Hypothesis A: Central Nervous System (CNS) Monoamine Receptors and Transporters

The benzylpiperazine moiety is the prototypical structure for a class of psychoactive compounds.[6][11] BZP and its derivatives are known to interact directly with the dopamine and serotonin systems, producing stimulant effects similar to amphetamine, albeit with lower potency.[7][8]

-

Potential Direct Targets:

-

Dopamine and Serotonin Transporters (DAT, SERT): BZP acts as a substrate for these transporters, increasing extracellular concentrations of dopamine and serotonin.[8][11]

-

Dopamine (D2) and Serotonin (5-HT1A, 5-HT2A) Receptors: Many piperazine-containing antipsychotic and antidepressant drugs act as ligands for these G-protein coupled receptors (GPCRs).[1]

-

-

Causality: The core benzylpiperazine structure is the primary driver of this activity. The acetic acid moiety may alter the binding profile, potentially increasing affinity for specific receptor subtypes or introducing interactions with extracellular loops.

Hypothesis B: Sigma (σ) Receptors

Numerous studies have identified 4-benzylpiperazine derivatives as highly potent and selective ligands for sigma receptors (σ1 and σ2).[9][12] These receptors are unique transmembrane proteins implicated in a variety of cellular functions and are considered promising targets for treating pain, neurodegenerative disorders, and psychosis.[10]

-

Potential Direct Targets:

-

Sigma-1 Receptor (σ1R)

-

Sigma-2 Receptor (σ2R)

-

-

Causality: Research has shown that modifications to the benzylpiperazine structure can yield ligands with nanomolar affinity for sigma receptors.[9] One highly potent ligand, 1-(2-naphthyl methyl)-4-benzyl piperazine, shares the same 4-benzylpiperazine core.[9] The acetic acid group on our compound of interest could potentially interact with charged residues in the ligand-binding pocket.

Hypothesis C: Oncology-Related Targets

Arylpiperazine derivatives have gained significant attention for their anticancer properties, which are often mediated through the induction of apoptosis or cell cycle arrest.[1]

-

Potential Direct Targets:

-

PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival and proliferation and is frequently over-activated in cancer. Piperazine derivatives have been identified as inhibitors of this pathway.[1]

-

Tubulin: Certain complex piperazine conjugates have been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase and inducing apoptosis.[13] The binding occurs at the colchicine binding site.[13]

-

-

Causality: While the benzyl group is not an aryl group in the strictest sense, the overall scaffold fits the general profile of piperazine-based kinase inhibitors. The acetic acid side chain could enhance solubility or provide an additional interaction point within an ATP-binding pocket.

The following table summarizes these primary hypotheses.

| Hypothesized Target Class | Specific Potential Targets | Rationale Based on Structural Analogs | Key Analog Classes | Supporting References |

| CNS Monoamine System | DAT, SERT, D2 Receptors, 5-HT Receptors | The core benzylpiperazine structure is a known CNS stimulant and modulator of dopamine/serotonin pathways. | Benzylpiperazine (BZP), Clozapine, Vortioxetine | [1][6][7][8][11] |

| Sigma (σ) Receptors | σ1 Receptor, σ2 Receptor | 4-Benzylpiperazine derivatives exhibit high, nanomolar affinity for sigma receptors. | 1-Aralkyl-4-benzylpiperazines | [9][10][12] |

| Oncology Targets | PI3K/Akt Pathway Kinases, Tubulin | Arylpiperazines are known to induce apoptosis and inhibit key cancer signaling pathways and structural proteins. | Arylpiperazines, Triazole-piperazine conjugates | [1][13] |

A Strategic Workflow for Target Identification and Validation

The following section details a logical, multi-tiered experimental strategy to systematically test the hypotheses generated above and to discover novel targets. The workflow is designed to progress from broad, predictive methods to highly specific, definitive validation.

Caption: A strategic workflow for target identification and validation.

Tier 1: In Silico and High-Throughput In Vitro Screening

The objective of this initial phase is to rapidly and cost-effectively narrow down the list of potential targets.

Protocol 1: In Silico Molecular Docking

-

Causality: Computational docking predicts the binding pose and estimates the binding affinity of a ligand to a protein with a known crystal structure. This allows for the rapid, virtual screening of our compound against libraries of potential targets, prioritizing those with the highest predicted affinity for subsequent wet-lab validation.

-

Methodology:

-

Prepare Ligand Structure: Generate a 3D conformation of this compound and perform energy minimization. Account for likely protonation states at physiological pH (the piperazine nitrogen may be protonated, and the carboxylic acid will be deprotonated).

-

Select Target Structures: Obtain high-resolution crystal structures of hypothesized targets from the Protein Data Bank (PDB). Prioritize structures co-crystallized with known ligands. Targets should include: human DAT, SERT, D2 receptor, 5-HT2A receptor, σ1 receptor, and representative kinases from the PI3K/Akt pathway.

-

Define Binding Site: Define the docking grid around the known ligand-binding pocket of each target protein.

-

Perform Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into each target's binding site.

-

Analyze Results: Rank targets based on the predicted binding energy (docking score). Visually inspect the top-scoring poses to ensure key interactions (e.g., salt bridges with the acetate, hydrophobic interactions with the benzyl group) are plausible.

-

Protocol 2: Competitive Radioligand Binding Assays

-

Causality: This is the gold standard for confirming direct physical interaction between a compound and a receptor or transporter. It measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the target, allowing for the determination of the binding affinity (Ki).

-

Methodology:

-

Source Target: Obtain membrane preparations expressing the target of interest (e.g., CHO cells overexpressing human D2 receptors) from a commercial vendor or prepare in-house.

-

Assay Setup: In a 96-well plate, combine:

-

Membrane preparation (e.g., 10-20 µg protein per well).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) near its Kd value.

-

A range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., 10 µM haloperidol).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Tier 2: Cell-Based Functional Characterization

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding in a living cell.

Protocol 3: Western Blot for PI3K/Akt Pathway Modulation

-

Causality: If the compound binds to a kinase in the PI3K/Akt pathway, it should inhibit its activity. We can measure this by quantifying the phosphorylation of a downstream substrate. A reduction in the phosphorylated form of Akt (pAkt) relative to the total amount of Akt protein is a direct indicator of pathway inhibition.

-

Methodology:

-

Cell Culture: Plate a relevant cancer cell line (e.g., MCF-7, known to have an active PI3K/Akt pathway) and allow cells to adhere overnight.

-

Serum Starvation: Culture cells in serum-free media for 12-24 hours to reduce basal pathway activity.

-

Compound Treatment: Treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-Akt (Ser473) and total Akt.

-

Detection and Analysis: Use a chemiluminescent secondary antibody and imaging system to detect the protein bands. Quantify band intensity and express results as the ratio of pAkt to total Akt.

-

Tier 3: Unbiased Discovery and Definitive Target Engagement

While hypothesis-driven approaches are powerful, an unbiased screen can uncover novel or unexpected targets. Finally, confirming target engagement in a physiological context is the ultimate validation.

Protocol 4: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Causality: This technique uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture (cell lysate). Bound proteins are then eluted and identified by mass spectrometry, providing an unbiased survey of the compound's interactome.

-

Methodology:

-

Probe Synthesis: Covalently attach this compound to a solid support (e.g., NHS-activated sepharose beads) via its carboxylic acid group, creating the affinity matrix. A control matrix (beads only) must also be prepared.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Capture: Incubate the lysate with the affinity matrix and the control matrix in parallel for several hours at 4°C.

-

Washing: Wash the matrices extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute specifically bound proteins, either by competition with an excess of the free compound or by using a denaturing solution (e.g., SDS sample buffer).

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by LC-MS/MS analysis and database searching. Proteins that are significantly enriched in the affinity matrix eluate compared to the control are considered potential binding partners.

-

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

-

Causality: This method provides definitive proof of target engagement inside intact, living cells. The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be measured and is a direct proxy for target binding.

-

Methodology:

-

Cell Treatment: Treat cultured cells with either the vehicle control or this compound at a desired concentration.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thawing.

-

Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Detection: Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot or another quantitative protein detection method.

-

Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms direct target engagement.

-

Conclusion and Future Directions

This compound stands at the intersection of several well-validated pharmacophores, pointing towards a high probability of significant biological activity. The predictive analysis presented here, grounded in extensive literature on structural analogs, strongly suggests that its primary targets are likely to be found within the CNS monoamine system, the family of sigma receptors, or key oncology pathways.

The true scientific value, however, lies in rigorous experimental validation. The tiered workflow detailed in this guide provides a comprehensive and self-validating pathway for any research team to follow. By progressing from high-throughput screening to cell-based functional assays and finally to definitive target engagement methods like CETSA, researchers can systematically deconvolve the mechanism of action of this compound. The successful identification of a novel, high-affinity ligand for any of these target classes could pave the way for the development of new therapeutics for psychiatric disorders, neurodegenerative diseases, or cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. biocat.com [biocat.com]

- 4. This compound | 119929-87-2 | UEA92987 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 8. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 9. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

(4-Benzyl-piperazin-1-yl)-acetic acid review of literature

An In-depth Technical Guide to (4-Benzyl-piperazin-1-yl)-acetic acid and its Derivatives as Sigma-1 Receptor Ligands

This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic potential of this compound and its derivatives, with a particular focus on their activity as sigma-1 (σ1) receptor ligands. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and neuroscience.

Introduction

This compound is a synthetic compound that serves as a key structural scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant interest due to their diverse biological activities, which include anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4] A particularly promising area of research involves the development of benzylpiperazine derivatives as potent and selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and neurological disorders.[5][6]

The σ1 receptor is a recognized therapeutic target for managing neuropathic pain, a chronic and debilitating condition that is often refractory to current treatments.[5][7] Antagonists of the σ1 receptor have shown efficacy in preclinical models of inflammatory and neuropathic pain, driving the search for novel, selective ligands with improved pharmacological profiles.[5][6] This guide will focus on a series of benzylpiperazine derivatives that have been designed, synthesized, and evaluated for their affinity for the σ1 receptor and their potential as analgesics.[5][6][8]

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves multi-step reaction sequences. General synthetic protocols for creating a variety of monosubstituted piperazine derivatives have been developed, often with high yields and purity.[9] A common strategy involves the coupling of different aromatic anilines with chloroacetyl chloride, followed by reactions with vanillin and subsequent cyclization and coupling with a piperazine moiety.[10]

General Synthetic Protocols

Several methods for the synthesis of piperazine derivatives have been reported, highlighting the versatility of the piperazine scaffold.[11][12][13] One-pot, one-step procedures have been developed for the efficient production of a wide range of monosubstituted piperazine derivatives.[9] Microwave-assisted synthesis has also been employed to accelerate these reactions.[9]

A key publication by Scavello et al. (2021) outlines a detailed synthetic route for a series of benzylpiperazine derivatives.[5][6] The general procedures described in this work are summarized below.

General Procedure for the Synthesis of 4-(Methoxyphenyl)methylpiperazine Derivatives: [5]

-

1,1′-Carbonyldiimidazole (1.0 equivalent) is added to a stirred solution of the appropriate carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM) at room temperature.

-

After gas evolution ceases, the resulting mixture is added dropwise to a stirred solution of 1-(4-methoxybenzyl)piperazine (1.2 equivalents) in dry DCM at 0 °C under a nitrogen atmosphere.

-

The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

The reaction mixture is washed with a 10% aqueous NaCl solution and water.

-

The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Quantitative Data: Sigma-1 and Sigma-2 Receptor Binding Affinities

The binding affinities of newly synthesized benzylpiperazine derivatives for the σ1 and σ2 receptors are typically evaluated using radioligand binding assays.[5][6] The following table summarizes the binding data for a series of benzylpiperazine derivatives from the study by Scavello et al. (2021). The affinities are expressed as the inhibitory constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | R | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |

| 13 | -(CH2)4-Ph | 21.0 ± 1.5 | 4830 ± 290 | 230 |

| 14 | -(CH2)3-Ph | 13.0 ± 0.9 | 3680 ± 220 | 283 |

| 15 | -(CH2)2-Cyclohexyl | 1.6 ± 0.1 | 1417 ± 85 | 886 |

| 16 | -CH=CH-Ph | 38.0 ± 2.3 | >10000 | >263 |

| 20 | -(CH2)2-OPh | 11.0 ± 0.7 | 2510 ± 150 | 228 |

| 21 | -(CH2)2-Ph | 18.0 ± 1.1 | 4120 ± 250 | 229 |

| 22 | -CH2-Ph | 25.0 ± 1.5 | 5630 ± 340 | 225 |

| 24 | -(CH2)4-Ph-4-CH2OH | 7.8 ± 0.5 | 3300 ± 200 | 423 |

| Haloperidol | 2.5 ± 0.2 | 23.0 ± 1.4 | 9 |

Data extracted from Scavello et al., ACS Chemical Neuroscience, 2021.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound derivatives.

σ Receptor Binding Assays

The following protocol is adapted from Scavello et al. (2021).[5]

-

Preparation of Membranes: Guinea pig brains are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 31,000g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands. After incubation, the suspension is centrifuged again under the same conditions. The final pellet is resuspended in 10 volumes of 50 mM Tris-HCl (pH 7.4) and stored at -80°C.

-

σ1 Receptor Binding Assay:

-

The incubation mixture contains 100 µL of membrane suspension (approximately 300 µg of protein), 50 µL of the radioligand [³H]-(+)-pentazocine (final concentration 2 nM), and 50 µL of the test compound at various concentrations.

-

Non-specific binding is determined in the presence of 10 µM haloperidol.

-

The mixture is incubated at 37°C for 150 minutes.

-

-

σ2 Receptor Binding Assay:

-

The incubation mixture contains 100 µL of membrane suspension, 50 µL of the radioligand [³H]-di-o-tolylguanidine ([³H]-DTG) (final concentration 3 nM), and 50 µL of the test compound.

-

Non-specific binding is determined in the presence of 10 µM haloperidol.

-

The mixture is incubated at 25°C for 120 minutes in the presence of 100 µM of (+)-pentazocine to mask the σ1 sites.

-

-

Termination and Measurement: The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. The filters are washed three times with 5 mL of ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Nociception Assays

The following protocols are adapted from Scavello et al. (2021) for assessing the antinociceptive and anti-allodynic effects of the compounds in mice.[5]

-

Formalin Test of Inflammatory Pain:

-

Mice are administered the test compound (e.g., compound 15 at 3–60 mg/kg, intraperitoneally) or vehicle.

-

30 minutes after treatment, 20 µL of a 5% formalin solution is injected into the plantar surface of the right hind paw.

-

The time the animal spends licking the injected paw is recorded for 5 minutes (neurogenic phase, 0-5 minutes post-injection) and for 15 minutes (inflammatory phase, 20-35 minutes post-injection).

-

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

-

Mice are anesthetized, and the right sciatic nerve is exposed.

-

Three loose ligatures are tied around the nerve.

-

Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments at various time points after surgery.

-

The test compound or vehicle is administered, and the paw withdrawal threshold is measured.

-

-

Rotarod Assay for Motor Coordination:

-

To assess potential sedative or motor-impairing effects, mice are placed on a rotating rod.

-

The latency to fall from the rod is recorded.

-

This test is performed after administration of the test compound or vehicle.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for evaluating benzylpiperazine derivatives and a hypothetical signaling pathway for a σ1 receptor antagonist.

References

- 1. This compound | 119929-87-2 | UEA92987 [biosynth.com]

- 2. biocat.com [biocat.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Piperazine synthesis [organic-chemistry.org]

(4-Benzyl-piperazin-1-yl)-acetic acid safety and handling

An In-Depth Technical Guide to the Safe Handling and Application of (4-Benzyl-piperazin-1-yl)-acetic acid

Authored by a Senior Application Scientist

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on available data and established best practices for handling chemical compounds of a similar nature. Due to a lack of comprehensive toxicological data for this compound, this compound should be handled with a high degree of caution, assuming it may be hazardous.

Introduction

This compound, with CAS number 119929-87-2, is a synthetic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its molecular structure, featuring a piperazine ring, a benzyl group, and an acetic acid moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules.[2] It is primarily utilized as a research tool for the design and synthesis of novel drug candidates.[2] This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon available data and established principles of laboratory safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for understanding its behavior and for making informed decisions regarding its handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [3] |

| Molecular Weight | 234.29 g/mol | [1][3] |

| CAS Number | 119929-87-2 | [1] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | No data available | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

Hazard Identification and Toxicological Profile

A significant challenge in the safe handling of this compound is the absence of comprehensive toxicological data.[4] The toxicological properties of this compound have not been fully investigated.[5] Therefore, a precautionary approach is paramount. Based on the safety data for its methyl ester derivative and related piperazine compounds, the following potential hazards should be considered:

-

Skin and Eye Irritation: The methyl ester derivative is classified as causing skin and serious eye irritation.[6] It is prudent to assume that the parent acid has similar or greater irritant properties.

-

Respiratory Irritation: The methyl ester may cause respiratory irritation.[6] Dust or aerosols of the acid are likely to be irritating to the respiratory tract.

-

Harmful if Swallowed: A related compound, Piperazin-1-yl-acetic acid, is classified as harmful if swallowed.[7]

It is crucial to note that there is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. In the absence of such data, the compound should be treated as potentially hazardous.

Risk Assessment and Control

A thorough risk assessment should be conducted before any work with this compound commences. The following diagram illustrates a general workflow for this process.

Caption: A simplified workflow for risk assessment before handling this compound.

Engineering Controls

-

Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Containment: For procedures with a higher risk of aerosol generation, such as sonication or vortexing of solutions, additional containment measures like a glove box may be necessary.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. For larger quantities or extended handling, consider double-gloving and wearing impervious clothing.[4][6]

-

Respiratory Protection: If working outside of a fume hood is unavoidable, or if there is a risk of significant aerosolization, a full-face respirator with appropriate cartridges should be used.[4]

Safe Handling and Storage

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust or aerosols.[6]

-

Wash hands thoroughly after handling.[6]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[6]

-

Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from sources of ignition.[6]

-

Store locked up.[6]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

-

In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6]

-

In Case of Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Spill Response

In the event of a spill, the following procedure should be followed:

Caption: Step-by-step procedure for responding to a spill of this compound.

-

Evacuate and Secure: Immediately evacuate the area and prevent entry.

-

Personal Protection: Don the appropriate PPE, including respiratory protection.

-

Containment: For solid spills, carefully sweep up the material, avoiding dust formation.[4] For liquid spills, use an inert absorbent material.

-

Collection and Disposal: Collect the spilled material and absorbent in a suitable, labeled container for disposal.[9]

-

Decontamination: Clean the spill area thoroughly.

-

Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[5]

Experimental Protocol: A Representative Synthetic Application

This compound is a common starting material in the synthesis of more complex molecules. A general procedure for an amide coupling reaction is provided below. This protocol is illustrative and should be adapted and optimized for specific target molecules.

Reaction: Amide coupling of this compound with a primary amine using a coupling agent.

Materials:

-

This compound

-

Primary amine

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Activation: Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Amine: Add the primary amine (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Self-Validating Safety System:

-

Inert Atmosphere: The use of an inert atmosphere prevents side reactions and potential hazards from reactive intermediates.

-

Temperature Control: The reaction is performed at room temperature to avoid exothermic reactions.

-

Monitoring: Regular monitoring of the reaction progress allows for timely intervention if any unexpected events occur.

-

Quenching: The reaction is quenched with water to deactivate any remaining coupling agent.

Conclusion

This compound is a valuable tool in drug discovery and development. However, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, implementing robust engineering controls, using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely utilize this compound in their work.

References

- 1. This compound | 119929-87-2 | UEA92987 [biosynth.com]

- 2. biocat.com [biocat.com]

- 3. This compound | C13H18N2O2 | CID 1402890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. scbt.com [scbt.com]

(4-Benzyl-piperazin-1-yl)-acetic acid: A Technical Guide to Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for determining the solubility of (4-Benzyl-piperazin-1-yl)-acetic acid. Due to the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation templates to enable researchers to generate and report their own findings in a standardized manner.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of relevant solubility studies.

| Property | Value | Source |

| IUPAC Name | 2-(4-benzylpiperazin-1-yl)acetic acid | PubChem[1] |

| CAS Number | 119929-87-2 | PubChem[1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem[1] |

| Molecular Weight | 234.29 g/mol | PubChem[1] |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(=O)O | Biosynth[2] |

Solubility Data

Table 2: Equilibrium Solubility of this compound in Various Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | |||

| Ethanol | |||

| Methanol | |||

| Dimethyl Sulfoxide (DMSO) | |||

| [Add other relevant solvents] |

Table 3: pH-Dependent Aqueous Solubility of this compound at a Specified Temperature

| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 1.2 | ||||

| 4.5 | ||||

| 6.8 | ||||

| [Add other relevant pH values] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic or equilibrium solubility of a compound.[3][4][5]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. This is typically 24 to 48 hours.[3]

-

After the incubation period, cease shaking and allow the vials to stand, permitting the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials.[3]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[3]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

-

The solubility is reported in units such as mg/mL or mol/L.

Potentiometric Titration for Solubility and pKa Determination

For ionizable compounds like this compound, which contains a carboxylic acid group, potentiometric titration can be a powerful tool to determine both the intrinsic solubility and the pKa.[2][6][7]

Materials:

-

This compound

-